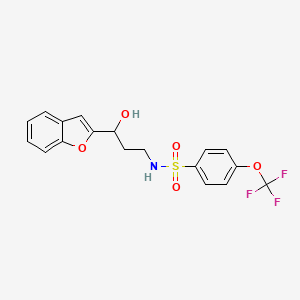

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

描述

N-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzofuran moiety linked to a hydroxypropyl chain and a 4-(trifluoromethoxy)benzenesulfonamide group. The trifluoromethoxy substituent enhances metabolic stability and lipophilicity, which may improve bioavailability and target binding compared to non-fluorinated analogs .

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO5S/c19-18(20,21)27-13-5-7-14(8-6-13)28(24,25)22-10-9-15(23)17-11-12-3-1-2-4-16(12)26-17/h1-8,11,15,22-23H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUNZOWABJPYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions to form the benzofuran ring . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents . Finally, the trifluoromethoxybenzenesulfonamide group is attached through a sulfonamide formation reaction, often using sulfonyl chlorides and amines under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form .

化学反应分析

Types of Reactions

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

Reduction: Formation of amines from the sulfonamide group.

Substitution: Formation of substituted benzofuran derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Benzofuran derivatives, including N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide, have been studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzofuran-based compounds have shown promising results against ovarian cancer cells, with some derivatives achieving IC50 values as low as 11 μM .

1.2 Antimicrobial Properties

The compound's sulfonamide group suggests potential antimicrobial activity. Studies on related benzofuran derivatives have demonstrated effective inhibition against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. These compounds often exhibit enhanced activity due to specific substitutions on the benzofuran ring .

1.3 Enzyme Inhibition

Benzofuran derivatives are also being explored as enzyme inhibitors. For example, certain compounds have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases . The trifluoromethyl group may enhance the binding affinity of these compounds to target enzymes.

Materials Science

2.1 Organic Electronics

The unique electronic properties of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide make it a candidate for applications in organic electronics. Its ability to act as a charge transport material could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethoxy group enhances the electron-withdrawing capacity, which is crucial for improving the charge mobility in these devices .

2.2 Polymer Additives

This compound can also serve as an additive in polymer formulations to improve thermal stability and mechanical properties. The incorporation of benzofuran units into polymer matrices has been shown to enhance their performance characteristics, making them suitable for high-performance applications .

Environmental Science

3.1 Environmental Monitoring

Due to its chemical stability and potential bioactivity, N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide can be used in environmental monitoring as a marker for pollution studies. Its detection in environmental samples can indicate the presence of industrial contaminants related to benzofuran derivatives .

3.2 Biodegradation Studies

Research into the biodegradation of benzofuran derivatives suggests that compounds like N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide can be studied for their persistence in natural environments and their potential impact on ecosystems . Understanding the degradation pathways can help assess their environmental risks.

作用机制

The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The hydroxypropyl group may contribute to the compound’s solubility and bioavailability .

相似化合物的比较

Comparison with Structural and Functional Analogs

Structural Analogues from Anthrax Lethal Factor Inhibitor Studies

describes sulfonamide derivatives like N-(3-(benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)-4-(trifluoromethoxy)-N-(4-(trifluoromethoxy)phenylsulfonyl)benzenesulfonamide (Compound 121) , which shares the trifluoromethoxybenzenesulfonamide group but replaces benzofuran with benzothiazole and thiophene moieties. Key comparisons:

- Bioisosteric Replacements: Benzofuran (target compound) vs. benzothiazole/thiophene (Compound 121).

- Synthetic Routes : Both compounds employ sulfonamide coupling via reaction of amines with sulfonyl chlorides in the presence of triethylamine, followed by purification via flash chromatography .

Functional Analogues in Anticancer Drug Discovery

highlights sulfonamide-based hits like 4-((4-(4-methoxyphenyl)phthalazin-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide (Hit1), which shares the sulfonamide backbone but incorporates phthalazine and thiazole groups.

- Therapeutic Potential: Hit1 was identified as a heparanase inhibitor, suggesting sulfonamides with aromatic/heterocyclic substituents may disrupt enzyme activity in cancer metastasis. The target compound’s trifluoromethoxy group could similarly enhance heparanase binding via hydrophobic interactions .

- Computational Insights : Molecular docking studies in emphasize the role of sulfonamide oxygen atoms in hydrogen bonding with heparanase’s catalytic residues. The target compound’s hydroxypropyl chain may offer additional hydrogen-bonding capacity .

Comparison with Trifluoromethoxy-Containing Derivatives

lists 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid , which shares the trifluoromethoxy group but lacks the sulfonamide functionality.

- Substituent Effects : The trifluoromethoxy group in both compounds likely improves membrane permeability and resistance to oxidative metabolism. However, the sulfonamide group in the target compound may confer stronger acidity, enhancing solubility in physiological conditions .

Table 2: Pharmacokinetic Property Comparison

| Property | Target Compound | 5-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid |

|---|---|---|

| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 (lower due to carboxylic acid) |

| Solubility | Moderate (sulfonamide acidity) | High (carboxylic acid ionization) |

| Metabolic Stability | High (CF₃O resistance to CYP450) | Moderate (carboxylic acid conjugation) |

Key Research Findings and Gaps

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , but its benzofuran-hydroxypropyl linkage may require additional optimization steps (e.g., protecting group strategies for the hydroxyl moiety) .

生物活性

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

- Molecular Formula : C17H19F3N2O4S

- Molecular Weight : 396.41 g/mol

- CAS Number : 1448035-84-4

The compound features a benzofuran moiety, which is known for various biological activities, and a sulfonamide group that enhances its pharmacological properties. The trifluoromethoxy group may also contribute to its unique activity profile.

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

-

Antitubercular Activity :

- A study highlighted the efficacy of benzofuran derivatives against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .

- The presence of specific functional groups on the benzofuran ring has been shown to enhance activity against resistant strains.

- Antifungal Activity :

Anticancer Activity

The anticancer potential of benzofuran derivatives is significant, with various studies reporting promising results:

- Cell Growth Inhibition :

- Mechanism of Action :

Study 1: Antimicrobial Efficacy

In a comparative study involving multiple benzofuran derivatives, the compound demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications at the C-2 position of the benzofuran ring significantly influenced antimicrobial potency.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 5 | Staphylococcus aureus |

| Compound B | 10 | Escherichia coli |

| N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide | 8 | Mycobacterium tuberculosis |

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 4.5 |

| HCT116 (Colon Cancer) | 3.8 |

| A549 (Lung Cancer) | 5.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。